
EG01377 TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EG01377 TFA salt is a selective neuropilin-1 (NRP1) antagonist, which shows immune modulation through reduction of transforming growth factor beta (TGFβ) production in regulatory T-cells, as well as immune modulation through anti-angiogenic, anti-migratory, and anti-tumour effects.
Analyse Chemischer Reaktionen
Core Synthetic Route and Functionalization
EG01377’s synthesis begins with a brominated dihydrobenzofuran scaffold. The critical steps include:
1.1. Sulfonamide Formation
Reaction : Coupling 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride with methyl 3-aminothiophene-2-carboxylate.
Conditions : DMF, room temperature.
Outcome : Forms intermediate 3 (methyl ester) with subsequent hydrolysis to carboxylic acid 4 using LiOH .
1.2. Arginine Conjugation
Reaction : Acid 4 is coupled with Pbf-protected arginine methyl ester via carbodiimide activation.
Reagents : PYBOP, DMAP.
Yield : 85–90% after hydrolysis to remove the methyl ester .
Reductive Amination for Alkyne Functionalization
EG01377 was modified to incorporate alkyne-PEG linkers for fluorescent probe development:
Reaction :
- Reactants : EG01377 free base, aldehyde 6 (commercially available).
- Conditions : Reductive amination with NaBH(OAc)₃ in DMF.
- Product : Phenoxy alkyne 7 , enabling click chemistry for fluorophore conjugation (e.g., 5-carboxyfluorescein) .
Table 1: Key Reaction Parameters
Step | Reagents/Conditions | Yield | Analytical Data |
---|---|---|---|
Reductive amination | NaBH(OAc)₃, DMF, RT | 95% | LCMS: [M+H]⁺ = 1,148 |
PEG-amine conjugation | PYBOP, DMAP, DMF | 83.9% | ¹H NMR (DMSO-d6): δ 7.2–8.1 |
3.1. Stage 1: PEG-Amine Intermediate
Reaction :
- Reactants : Fmoc-PEG-acid, EG01377 di-TFA salt.
- Conditions : PYBOP/DMAP-mediated coupling in DMF.
- Deprotection : TFA/ACN-H₂O (50:50).
- Yield : 41% after reverse-phase purification .
3.2. Stage 2: Fluorescein Conjugation
Reaction :
- Reactants : PEG-amine intermediate, 5-carboxyfluorescein.
- Conditions : PYBOP/DMAP in DMF, followed by reverse-phase chromatography.
- Yield : 83.9% with LCMS confirmation ([M+H]⁺ = 1,148) .
Suzuki-Miyaura Cross-Coupling
Purpose : Diversification of the dihydrobenzofuran core.
Reaction :
- Reactants : Brominated intermediate 6 , arylboronic acids.
- Catalyst : Pd(PPh₃)₄, Cs₂CO₃ in dioxane/H₂O.
- Outcome : Aryl-substituted derivatives (e.g., 7a , 7b ) for structure-activity relationship studies .
Table 2: Representative Coupling Examples
Boronic Acid | Product | Yield | Application |
---|---|---|---|
2-Formylphenyl | 7a | 78% | Antiangiogenic activity |
3-Formylphenyl | 7b | 82% | Treg cell modulation |
Crystallographic Validation of Binding
X-ray structures (PDB 6FMF, 6FMC) revealed two conformations of EG01377 bound to NRP1-b1:
- Hydrogen bonding : Carboxyl group interacts with S346/T349.
- Aromatic interactions : Benzothiadiazole group adopts distinct poses depending on E348 rotamerization .
Stability and Derivatization
EG01377-based radioconjugates demonstrated:
- Stability : >90% intact in PBS (pH 7.4) and human serum after 24 hrs.
- Click chemistry : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with THPTA ligand yielded fluorescent probes (14.2% yield) .
EG01377 TFA’s synthetic versatility enables its application in angiogenesis inhibition, immune modulation, and diagnostic probe development. Its well-characterized reactivity profile supports further optimization for therapeutic and imaging applications.
Eigenschaften
Molekularformel |
C28H31F3N6O8S2 |
---|---|
Molekulargewicht |
700.71 |
IUPAC-Name |
(3-((5-(4-(aminomethyl)phenyl)-2,3-dihydrobenzofuran)-7-sulfonamido)thiophene-2-carbonyl)-L-arginine compound with 2,2,2-trifluoroacetic acid (1:1) |
InChI |
InChI=1S/C26H30N6O6S2.C2HF3O2/c27-14-15-3-5-16(6-4-15)18-12-17-7-10-38-22(17)21(13-18)40(36,37)32-19-8-11-39-23(19)24(33)31-20(25(34)35)2-1-9-30-26(28)29;3-2(4,5)1(6)7/h3-6,8,11-13,20,32H,1-2,7,9-10,14,27H2,(H,31,33)(H,34,35)(H4,28,29,30);(H,6,7)/t20-;/m0./s1 |
InChI-Schlüssel |
ULVKWGGHMNAQEG-BDQAORGHSA-N |
SMILES |
NC(NCCC[C@H](NC(C1=C(NS(=O)(C2=C(OCC3)C3=CC(C4=CC=C(CN)C=C4)=C2)=O)C=CS1)=O)C(O)=O)=N.OC(C(F)(F)F)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
EG-01377 TFA; EG 01377 TFA; EG01377 TFA; EG-01377; EG01377; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.